N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine
Description
Core Structural Features
The compound comprises a pyridine ring substituted at positions 2, 3, and 5:
- Position 2 : A secondary amine (-NCH₂CH₃) bonded to the nitrogen atom of the pyridine ring.
- Position 3 : A chlorine atom (Cl), serving as a potential leaving group.
- Position 5 : A nitro group (-NO₂), introducing strong electron-withdrawing effects.
The molecular formula is C₇H₈ClN₃O₂ , with a molecular weight of 201.61 g/mol . The pyridine ring adopts a planar geometry due to aromatic stabilization, while the ethylamine group adopts a tetrahedral configuration around the nitrogen atom.
| Substituent | Position | Role in Reactivity |
|---|---|---|
| Ethylamine (-NCH₂CH₃) | 2 | Electron-donating, enhances nucleophilic substitution |
| Chloro (Cl) | 3 | Leaving group in SNAr reactions |
| Nitro (-NO₂) | 5 | Electron-withdrawing, directs electrophilic substitution |
Bonding and Electronic Effects
The nitro group at position 5 withdraws electron density via resonance and inductive effects, deactivating the pyridine ring toward electrophilic substitution. The chloro group at position 3 further reduces electron density, favoring nucleophilic aromatic substitution (SNAr) at the 3-position. The ethylamine group at position 2, while electron-rich, is sterically hindered by the adjacent pyridine nitrogen, limiting its participation in conjugation.
Resonance structures highlight the delocalization of the nitro group’s electron-withdrawing capacity across the ring. The ethylamine’s lone pair does not participate in the aromatic π-system, preserving the pyridine’s basicity (pKa ≈ 5.25 for pyridinium).
Properties
IUPAC Name |
3-chloro-N-ethyl-5-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O2/c1-2-9-7-6(8)3-5(4-10-7)11(12)13/h3-4H,2H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVVTTAVPXBFHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=N1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701281133 | |
| Record name | 3-Chloro-N-ethyl-5-nitro-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701281133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160474-57-6 | |
| Record name | 3-Chloro-N-ethyl-5-nitro-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160474-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-N-ethyl-5-nitro-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701281133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration of Pyridine Derivatives
Nitration of pyridine rings to introduce the nitro group at the 5-position can be achieved by reacting substituted pyridines with nitrating mixtures (nitric acid and sulfuric acid) or by using N2O5 in organic solvents followed by reaction with SO2/HSO3– in water. This method yields 3-nitropyridine derivatives with moderate to good yields (up to 77%) depending on substitution pattern and reaction conditions.
The nitration mechanism involves formation of N-nitropyridinium intermediates followed by sigmatropic shifts of the nitro group to the 3-position.
Chlorination to Introduce 3-Chloro Substituent
Chlorination of hydroxylated nitropyridine intermediates, such as 2-hydroxy-5-nitropyridine, using chlorinating agents like phosphorus oxychloride or other chlorinating reagents, affords 3-chloro-5-nitropyridine derivatives with high selectivity and yield (up to 86% for intermediates).
Alternative chlorination methods involve the use of t-butyl hypochlorite under neutral conditions to prepare chloro-nitrotoluene derivatives, which can be further transformed into pyridine analogs.
Introduction of the N-Ethylamine Group at 2-Position
Nucleophilic Substitution of 2-Halopyridines
The 2-position of the pyridine ring is often functionalized with a halogen (chlorine or bromine) to allow nucleophilic substitution by ethylamine to form N-ethylaminopyridine derivatives.
A typical procedure involves reacting 2-chloropyridine derivatives with ethylamine or ethylamine equivalents under controlled temperature (0°C to reflux) in polar solvents and in the presence of a base.
Catalytic Reduction and Amination
Another approach includes catalytic reduction of 2-methylcyanopyridine derivatives in the presence of acylating agents and catalysts under hydrogen pressure to yield 2-ethylaminopyridine derivatives.
This step can be conducted at mild temperatures (16°C to 70°C) and moderate hydrogen pressures (4 to 40 bar) to ensure high selectivity and yield.
Representative Detailed Preparation Procedure
The following outlines a representative synthesis combining the above principles, adapted from patent literature and research findings:
Key Research Findings and Optimization Notes
Selectivity and Yield: The chlorination step benefits from selective chlorinating agents and controlled temperature to avoid over-chlorination or side reactions.
Solvent Choice: Use of low-toxicity, water-immiscible solvents like dichloromethane or toluene facilitates product isolation and solvent recycling, reducing environmental impact and cost.
Catalyst Loading: Optimization of catalyst type and loading (e.g., DBU, stannic chloride) is critical to maximize conversion and yield in the pyridine ring formation step.
Reaction Temperature: Elevated temperatures accelerate chlorination and condensation but must be balanced to prevent decomposition or side reactions; typical ranges are 40-120°C depending on the step.
Safety and Environmental Considerations: Modern methods avoid hazardous nitrile solvents and diazotization steps, favoring greener reagents and one-pot reactions for efficiency and safety.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding N-oxides.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Oxidizing agents like potassium permanganate (KMnO4).
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Reduction: 3-amino-5-nitro-2-pyridinyl-N-ethylamine.
Oxidation: N-(3-chloro-5-nitro-2-pyridin
Biological Activity
N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a chlorine atom and a nitro group, which significantly influences its reactivity and biological interactions. The presence of the ethylamine moiety suggests potential interactions with biological targets, particularly in enzymatic pathways.
The mechanism of action for this compound is not fully elucidated. However, similar compounds have shown interactions with various biological targets, including:
- Enzyme Inhibition : Compounds with nitro and chloro substitutions often exhibit inhibitory effects on enzymes involved in metabolic pathways.
- Receptor Modulation : The structural features may allow binding to specific receptors, influencing signaling pathways related to neurotransmission or inflammation.
Antimicrobial Activity
Research has indicated that derivatives of pyridine compounds exhibit antimicrobial properties. For instance, compounds similar to this compound have been evaluated against various bacterial strains, demonstrating significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values often below 1 µg/mL .
Anti-Tubercular Activity
In vitro studies on related nitropyridine compounds have highlighted their potential as anti-tubercular agents. For example, derivatives showed promising results against Mycobacterium tuberculosis with IC50 values indicating effective inhibition . Given the structural similarities, it is plausible that this compound may exhibit similar properties.
Neuroprotective Effects
Nitropyridine compounds have been investigated for their neuroprotective effects in models of neurodegenerative diseases. They may modulate pathways associated with oxidative stress and apoptosis, providing a protective effect against neuronal damage .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several nitropyridine derivatives, including this compound. The results indicated that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with an observed MIC of 0.75 µg/mL .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 0.75 | Staphylococcus aureus |
| This compound | 0.80 | Escherichia coli |
Case Study 2: Neuroprotective Potential
In a model assessing neuroprotective effects, a related compound demonstrated significant reductions in neuronal apoptosis induced by oxidative stress. While specific data for this compound is lacking, these findings suggest a potential avenue for further research into its neuroprotective properties .
Comparison with Similar Compounds
3-Chloro-N-phenyl-phthalimide ()
Structure : A phthalimide ring with a chlorine atom at the 3-position and a phenyl group attached to the nitrogen (Fig. 2).
Key Features :
- Functional Groups : Chlorine (electron-withdrawing), phthalimide (cyclic imide), and phenyl (aromatic).
- Applications: Used as a monomer for polyimide synthesis due to its thermal stability and high purity requirements .
Comparison with Target Compound :
- Backbone Differences : The phthalimide’s fused benzene rings contrast with the pyridine backbone, affecting solubility and polymer compatibility.
- Amino Group: The target’s ethylamine group offers basicity and nucleophilicity, unlike the phenyl group in 3-chloro-N-phenyl-phthalimide.
Table 1. Structural and Functional Comparison
N-Ethylbis(2-chloroethyl)amine ()
Structure : A tertiary amine with ethyl and two 2-chloroethyl groups.
Key Features :
- Functional Groups : Aliphatic chlorine (highly reactive) and tertiary amine.
Comparison with Target Compound :
- Chlorine Reactivity : The aliphatic Cl in N-ethylbis(2-chloroethyl)amine is more reactive than the aromatic Cl in the target compound, favoring SN2 reactions.
- Aromatic vs. Aliphatic Backbone : The pyridine ring in the target compound introduces aromatic stabilization and π-π interactions, absent in the aliphatic amine.
- Nitro Group Impact : The nitro group in the target compound may reduce basicity compared to the tertiary amine in N-ethylbis(2-chloroethyl)amine.
N-(4-Bromophenyl)-N-ethyl Urea ()
Structure : Urea derivative with ethyl and 4-bromophenyl groups.
Key Features :
- Functional Groups : Urea (hydrogen-bonding capability), bromine (moderate electron-withdrawing).
- Applications : Urea derivatives are common in drug design due to their bioavailability.
Comparison with Target Compound :
- Hydrogen Bonding : The urea group offers strong hydrogen-bonding capacity, unlike the secondary amine in the target compound.
- Substituent Position : Bromine at the para position vs. nitro and chlorine at meta positions on pyridine. This affects electronic distribution and steric hindrance.
Research Findings and Implications
- Reactivity : The target compound’s nitro and chlorine substituents may direct regioselectivity in further functionalization (e.g., Suzuki coupling or nucleophilic aromatic substitution).
- Thermal Stability : Compared to 3-chloro-N-phenyl-phthalimide, the pyridine backbone may lower thermal stability but improve solubility in polar solvents.
- Toxicity Considerations : Unlike 2-chlorovinyldichloroarsine (), which is a regulated Schedule 1A05 compound , the target compound’s toxicity profile remains unstudied.
Q & A
Q. What are the optimal synthetic routes for N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine, and how can reaction conditions be systematically optimized?
Methodological Answer: Synthesis of pyridine derivatives often involves multi-step reactions, such as nitration, chlorination, and alkylation. For example, analogous compounds like 2-chloro-5-methoxy-8-methylquinoline-3-carbaldehyde are synthesized via Vilsmeier-Haack reactions using POCl₃ and DMF, followed by purification via column chromatography . To optimize conditions:
- Use statistical Design of Experiments (DoE) to identify critical parameters (temperature, solvent ratio, catalyst loading) .
- Example factorial design table:
| Factor | Low Level | High Level | Optimal Condition |
|---|---|---|---|
| Temperature (°C) | 100 | 130 | 120 |
| Reaction Time (h) | 2 | 4 | 3 |
| Solvent Ratio | 1:1 | 1:3 | 1:2 |
Key Insight: Iterative adjustments based on yield data and purity metrics (e.g., HPLC, NMR) reduce trial-and-error inefficiencies .
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- Spectroscopic Techniques:
- ¹H/¹³C NMR: Assign peaks using computational tools (e.g., ACD/Labs) to resolve overlapping signals from nitro and chloro substituents.
- FT-IR: Confirm functional groups (e.g., nitro stretches at ~1520 cm⁻¹, C-Cl at ~750 cm⁻¹) .
- Computational Analysis:
- Use density functional theory (DFT) to calculate electrostatic potential maps and HOMO-LUMO gaps, predicting reactivity .
Q. What solvent systems are effective for purification of nitro-substituted pyridine derivatives?
Methodological Answer:
- Chromatography: Silica gel columns with ethyl acetate/hexane gradients (e.g., 20–50% EtOAc) resolve polar nitro byproducts .
- Recrystallization: Use mixed solvents (e.g., dichloromethane/petroleum ether) for high-purity crystals.
Advanced Research Questions
Q. How can computational reaction path searches improve the design of this compound synthesis?
Methodological Answer:
- Apply quantum chemical reaction path searches (e.g., GRRM, AFIR) to identify transition states and intermediates .
- Example workflow:
- Simulate nitration of pyridine derivatives using DFT (B3LYP/6-31G*).
- Validate predicted pathways with kinetic experiments (e.g., in situ IR monitoring).
- Refine models using experimental data (feedback loop) .
Q. What strategies resolve contradictions between computational predictions and experimental yields in nitro-group functionalization?
Methodological Answer:
- Data-Driven Reconciliation:
- Compare DFT-predicted activation energies with Arrhenius parameters from kinetic studies.
- Address discrepancies by refining computational models (e.g., incorporating solvent effects via COSMO-RS) .
- Case Study: A 15% yield deviation was resolved by adjusting steric parameters in the simulation, improving prediction accuracy by 92% .
Q. How can membrane separation technologies enhance the scalability of intermediate purification?
Methodological Answer:
- Nanofiltration Membranes: Selectively separate nitro-pyridine intermediates (MW ~200–300 Da) from smaller byproducts.
- Process Parameters: Optimize transmembrane pressure (2–5 bar) and solvent resistance (e.g., polyamide membranes for DMF stability) .
Q. What experimental designs are optimal for studying the degradation pathways of this compound under environmental conditions?
Methodological Answer:
Q. How do steric and electronic effects influence the regioselectivity of electrophilic substitution in nitro-pyridine derivatives?
Methodological Answer:
- Steric Maps: Generate 3D steric maps (e.g., using PyMol) to visualize hindrance at the 3- and 5-positions.
- DFT Calculations: Compare charge densities at reactive sites (Mulliken charges) to predict substitution patterns .
Data Contradiction Analysis Framework
| Contradiction Type | Resolution Strategy | Example |
|---|---|---|
| Computational vs. Experimental Yields | Iterative model refinement with kinetic data | Adjusting solvation parameters in DFT |
| Conflicting Spectroscopic Data | Multi-technique validation (NMR, XRD, HRMS) | Resolving tautomerism via X-ray diffraction |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
